molecular formula C19H17NO3 B1331774 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 350989-59-2

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1331774
CAS No.: 350989-59-2
M. Wt: 307.3 g/mol
InChI Key: NPCGVDZHTOTJGL-UHFFFAOYSA-N
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Description

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

    Pamaquine: An antimalarial agent.

    Chloroquine: Used to treat malaria and autoimmune diseases.

    Tafenoquine: Another antimalarial compound.

    Bulaquine: Known for its antimalarial properties.

    Quinine: A well-known antimalarial agent.

    Mefloquine: Used for malaria treatment and prevention.

These compounds share a quinoline ring structure but differ in their functional groups and specific applications. This compound is unique due to its isopropoxyphenyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12(2)23-14-7-5-6-13(10-14)18-11-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCGVDZHTOTJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206317
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-59-2
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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